Product packaging for L-3-(Benzylthio)-N-(phenylacetyl)alanine(Cat. No.:CAS No. 5411-82-5)

L-3-(Benzylthio)-N-(phenylacetyl)alanine

Cat. No.: B13752183
CAS No.: 5411-82-5
M. Wt: 329.4 g/mol
InChI Key: QPJDYFJSCDMPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-3-(Benzylthio)-N-(phenylacetyl)alanine (CID 21515) is a synthetic organic compound with the molecular formula C18H19NO3S and an average molecular weight of 329.41 g/mol . This alanine derivative is characterized by a benzylthio ether group at the 3-position and a phenylacetyl moiety on the amino group, features that are of significant interest in medicinal chemistry research. Alanine derivatives are frequently investigated for their potential biological activities, with recent studies exploring similar compounds as antimicrobial, antifungal, and anticancer agents . For instance, peptide-bearing methionine-ester derivatives have demonstrated potent antimicrobial activity, while other structurally related compounds have shown promise as cytotoxic agents against human tumor cell lines, such as breast cancer MCF-7 cells, by inducing apoptosis . Furthermore, the incorporation of specific amino acid substructures, like the benzylthio group, is known to influence a compound's interaction with biological membranes and can enhance stability against enzymatic degradation . Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex peptide structures for various biochemical and pharmacological applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO3S B13752183 L-3-(Benzylthio)-N-(phenylacetyl)alanine CAS No. 5411-82-5

Properties

CAS No.

5411-82-5

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

3-benzylsulfanyl-2-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C18H19NO3S/c20-17(11-14-7-3-1-4-8-14)19-16(18(21)22)13-23-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)(H,21,22)

InChI Key

QPJDYFJSCDMPOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CSCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for L 3 Benzylthio N Phenylacetyl Alanine

Retrosynthetic Analysis and Identification of Key Precursors for L-3-(Benzylthio)-N-(phenylacetyl)alanine Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis identifies two primary bond disconnections: the amide bond and the thioether bond.

Amide Bond Disconnection: The N-(phenylacetyl) group suggests the formation of an amide bond. Disconnecting this bond reveals two key precursors: L-3-(benzylthio)alanine and phenylacetic acid (or its activated form, such as phenylacetyl chloride).

Thioether Bond Disconnection: The 3-(benzylthio) group points to a thioether linkage. Disconnecting the C-S bond further simplifies the L-3-(benzylthio)alanine precursor to a thiol-containing amino acid and a benzyl (B1604629) source. The most logical precursor is L-cysteine, which provides the core alanine (B10760859) structure with a thiol group at the 3-position, and a benzylating agent like benzyl bromide.

Therefore, the retrosynthetic analysis identifies three fundamental building blocks for the synthesis of this compound:

L-Cysteine: The chiral amino acid backbone.

Benzyl Bromide: The source of the benzyl group for the thioether.

Phenylacetic Acid: The source of the phenylacetyl group for N-acylation.

This strategic deconstruction provides a clear roadmap for designing a forward synthesis.

Classical and Modern Synthetic Routes for this compound

Building upon the retrosynthetic analysis, several synthetic routes can be devised, employing both classical and modern methodologies. The core of these strategies involves the sequential formation of the thioether and amide bonds, often requiring the use of protecting groups to ensure regioselectivity.

A common multi-step approach involves starting with L-cysteine and systematically adding the required functional groups. A representative synthetic sequence is as follows:

Protection of L-Cysteine: The amino and carboxylic acid groups of L-cysteine are protected to prevent unwanted side reactions. For example, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid can be converted to a methyl or benzyl ester.

S-Benzylation: The protected L-cysteine is then reacted with benzyl bromide in the presence of a mild base to form the S-benzyl thioether.

Selective Deprotection: The N-protecting group (e.g., Boc) is selectively removed under acidic conditions, liberating the free amine without affecting the S-benzyl group or the ester.

N-Acylation: The resulting amino acid ester is coupled with phenylacetic acid using a peptide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), to form the desired amide bond.

Final Deprotection: The carboxylic acid protecting group (e.g., the methyl or benzyl ester) is removed via hydrolysis or hydrogenolysis, respectively, to yield the final product, this compound.

Optimization of this process is crucial for improving yield and purity. Key parameters for optimization include the choice of coupling reagents, reaction times, and temperature. For instance, adjusting the reagent stoichiometry and performing reactions at lower temperatures can minimize side reactions like racemization. unibo.it Modern approaches like continuous flow synthesis can also be employed to enhance reaction efficiency, reduce reaction times, and simplify purification compared to traditional batch processes. syrris.jp

Table 1: Common Coupling Reagents for N-Acylation

Coupling Reagent System Description Advantages
DCC/HOBt N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole Effective and inexpensive. HOBt suppresses side reactions.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HOBt Water-soluble byproducts, simplifying workup.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate High coupling efficiency, fast reaction rates, low racemization.
T3P® Propylphosphonic Anhydride Excellent for rapid and clean amide bond formation with high yields. unibo.it

Protecting Group Strategies in Amino Acid Derivatization for this compound Synthesis

The use of protecting groups is fundamental to the synthesis of this compound, ensuring that reactions occur at the desired functional group. jocpr.com The choice of protecting groups is governed by the principle of orthogonality, meaning that each group can be removed under specific conditions without affecting the others. jocpr.com

Amino Group Protection: The primary amine of the L-cysteine precursor must be masked during S-benzylation. Common choices include the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. scispace.com

Carboxyl Group Protection: The carboxylic acid is typically protected as an ester to prevent it from reacting during the amide coupling step. Benzyl (Bn) esters are common as they can be removed under neutral conditions via catalytic hydrogenolysis. nih.govMethyl (Me) or Ethyl (Et) esters are also used and are typically removed by saponification under basic conditions.

A well-designed strategy might use a Boc group for the amine and a benzyl ester for the carboxylic acid. The Boc group can be removed with trifluoroacetic acid (TFA), leaving the benzyl ester and the S-benzyl group intact. Following N-acylation, the benzyl ester can be cleaved by hydrogenation to yield the final product.

Table 2: Orthogonal Protecting Groups for L-Cysteine Derivatization

Functional Group Protecting Group Abbreviation Introduction Conditions Cleavage Conditions
Amino tert-Butyloxycarbonyl Boc Boc₂O, base (e.g., NaHCO₃) Strong acid (e.g., TFA, HCl) scispace.com
Amino 9-Fluorenylmethoxycarbonyl Fmoc Fmoc-OSu, base (e.g., Na₂CO₃) Base (e.g., Piperidine in DMF) scispace.com
Carboxyl Benzyl Ester OBn Benzyl alcohol, acid catalyst H₂, Pd/C (Hydrogenolysis) nih.gov
Carboxyl Methyl Ester OMe Methanol, acid catalyst (e.g., SOCl₂) Base hydrolysis (e.g., NaOH)

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unife.it

Traditional peptide synthesis often relies on hazardous polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). lu.se These solvents have significant toxicity concerns. semanticscholar.org Green chemistry promotes the substitution of these solvents with safer, more sustainable alternatives.

Promising green solvents for peptide and amino acid synthesis include:

Propylene Carbonate (PC): A biodegradable solvent with low toxicity that has proven effective in both solution- and solid-phase peptide synthesis. semanticscholar.org

2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether solvent that is a suitable replacement for THF and DCM in many applications. lu.se

Ethyl Acetate (EtOAc): A low-toxicity solvent with a favorable environmental profile. lu.se

N-Butylpyrrolidinone (NBP): A potential replacement for DMF and NMP that has shown excellent performance in solid-phase peptide synthesis. lu.se

Strategies for solvent minimization include adopting aqueous-phase synthesis where possible or using solvent-free reaction conditions, such as mechanochemical grinding, which can reduce the need for auxiliary substances. nbinno.com

Table 3: Comparison of Traditional and Green Solvents

Solvent Type Key Issues Potential Green Alternative
DMF, NMP Polar Aprotic Reprotoxic, high boiling point Propylene Carbonate, N-Butylpyrrolidinone (NBP) lu.sesemanticscholar.org
DCM Chlorinated Carcinogenicity concerns, environmental persistence 2-Methyltetrahydrofuran (2-MeTHF) lu.se
Toluene Aromatic Hydrocarbon Volatile organic compound (VOC), neurotoxicity Toluene (if from biorenewable sources), Ethyl Acetate

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste by replacing stoichiometric reagents with catalytic amounts of a promoter.

Catalytic Amide Bond Formation: The N-acylation step traditionally uses stoichiometric coupling reagents, which generate significant byproduct waste. Research into catalytic direct amidation is a key green objective. For example, boronic acid-based catalysts have been developed for the direct coupling of carboxylic acids and amines, releasing only water as a byproduct. rsc.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. nbinno.com Enzymes operate under mild conditions (ambient temperature and neutral pH) in aqueous media. For the synthesis of this compound, a lipase (B570770) or acylase could potentially be employed for the selective N-acylation step, offering high stereoselectivity and minimizing the need for protecting groups. The development of transaminases and other enzymes for amine synthesis highlights the growing potential of biocatalysis in producing complex pharmaceutical intermediates. mdpi.com

By integrating these green principles, the synthesis of this compound can be transformed into a more sustainable and efficient process, aligning chemical manufacturing with modern environmental standards.

Stereochemical Control and Purity Assessment in this compound Synthesis

The cornerstone of synthesizing optically pure this compound lies in the strategic selection of reaction conditions that prevent racemization of the chiral center at the alpha-carbon of the S-benzyl-L-cysteine starting material. The most prevalent and effective method for this transformation is the Schotten-Baumann reaction, which involves the acylation of the amino group under basic conditions.

Stereochemical Control:

The key to maintaining the L-stereochemistry during the N-phenylacetylation of S-benzyl-L-cysteine is the careful control of the reaction's pH. The reaction is typically performed in a biphasic system or in an aqueous medium with a suitable base to neutralize the hydrogen chloride byproduct generated from the reaction between the amino acid and phenylacetyl chloride. The base, often sodium hydroxide (B78521) or potassium carbonate, must be added judiciously to keep the pH in a range that facilitates the acylation of the amino group without promoting the formation of an oxazolone (B7731731) intermediate. The formation of this intermediate is a known pathway for racemization of the alpha-carbon in N-acyl amino acids. By maintaining a controlled, moderately alkaline environment, the amino group remains sufficiently nucleophilic to react with the phenylacetyl chloride, while minimizing the risk of epimerization.

The reaction is generally carried out at low temperatures (e.g., 0-5 °C) to further mitigate the risk of racemization and other side reactions. The slow, dropwise addition of phenylacetyl chloride to the cooled, basic solution of S-benzyl-L-cysteine is a standard procedure to ensure localized excesses of the acylating agent and base are avoided, which could otherwise lead to unwanted side reactions and potential loss of stereochemical purity.

Purity Assessment:

Post-synthesis, a rigorous assessment of both chemical and stereochemical purity is imperative.

Chemical Purity: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are employed to determine the chemical purity of the synthesized this compound. iaea.org These methods can effectively separate the desired product from unreacted starting materials (S-benzyl-L-cysteine and phenylacetic acid) and any other byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for confirming the chemical structure of the final compound.

Stereochemical Purity: The enantiomeric excess (e.e.) of the product is a critical parameter and is typically determined using Chiral High-Performance Liquid Chromatography (Chiral HPLC) . csfarmacie.czphenomenex.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. csfarmacie.cznih.gov By comparing the peak areas of the two enantiomers, the enantiomeric purity of the synthesized this compound can be accurately determined. This analysis is essential to confirm that the synthetic process has not induced any significant racemization.

Comparative Analysis of Synthetic Methodologies: Yield, Efficiency, and Scalability Considerations for Research Purposes

For research purposes, the synthesis of this compound prioritizes high purity, reliable stereochemical control, and reasonable yields on a laboratory scale. The primary method, N-acylation of S-benzyl-L-cysteine, can be carried out using different acylating agents and reaction conditions, which in turn affect the yield, efficiency, and scalability.

The most direct and widely used method is the Schotten-Baumann reaction employing phenylacetyl chloride . This method is generally efficient and can provide high yields of the desired product. researchgate.netgoogle.com

ParameterSchotten-Baumann with Phenylacetyl Chloride
Starting Materials S-benzyl-L-cysteine, Phenylacetyl chloride, Base (e.g., NaOH, K2CO3)
Solvent Water, or a biphasic system (e.g., water/diethyl ether)
Temperature 0-5 °C
Reaction Time Typically 1-4 hours
Work-up Acidification to precipitate the product, followed by filtration and washing.
Yield Generally high, often exceeding 80-90%. researchgate.net
Efficiency The reaction is typically rapid and goes to completion under optimized conditions. The use of readily available and inexpensive reagents contributes to its efficiency.
Scalability (Research) The Schotten-Baumann reaction is highly scalable for laboratory research purposes, from milligram to multi-gram quantities. The procedure is straightforward and does not require specialized equipment. researchgate.netresearchgate.net
Stereochemical Purity Excellent, provided that pH and temperature are carefully controlled to prevent racemization.

Advanced Structural Characterization and Conformational Analysis of L 3 Benzylthio N Phenylacetyl Alanine

Spectroscopic Methodologies for Elucidating Unique Structural Features and Dynamics of L-3-(Benzylthio)-N-(phenylacetyl)alanine

Spectroscopic methods are indispensable for probing the molecular structure and dynamics of this compound in various states. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry provide detailed insights into its conformational preferences, functional group environments, and fragmentation patterns.

High-Resolution NMR Spectroscopy for Conformational Dynamics and Elucidation

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the benzyl (B1604629) and phenylacetyl groups, as well as the core alanine (B10760859) structure. The chemical shifts and coupling constants of the α-proton and the β-protons of the cysteine backbone are particularly sensitive to the molecule's conformation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic (Benzyl & Phenylacetyl) 7.20 - 7.40 Multiplet Overlapping signals from both aromatic rings.
α-CH 4.50 - 4.80 Multiplet Position influenced by the N-phenylacetyl group and solvent.
β-CH₂ (Cysteine) 2.80 - 3.20 Multiplet Diastereotopic protons, likely appearing as a complex multiplet.
CH₂ (Benzyl) 3.70 - 3.90 Singlet or AB quartet Methylene (B1212753) protons of the S-benzyl group.
CH₂ (Phenylacetyl) 3.50 - 3.70 Singlet Methylene protons of the N-phenylacetyl group.
NH (Amide) 8.00 - 8.50 Doublet Chemical shift is solvent and temperature dependent.

¹³C NMR spectroscopy would further complement the structural elucidation by providing information on the carbon framework. The chemical shifts of the carbonyl carbons (from the carboxylic acid and the amide) and the α-carbon would be indicative of the local electronic environment and conformation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their involvement in intermolecular interactions, such as hydrogen bonding.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide group. The positions of these bands can indicate the strength of hydrogen bonding in the solid state or in solution. For instance, a broad O-H stretching band in the region of 2500-3300 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid dimer.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for probing the vibrations of the aromatic rings and the C-S and S-C bonds of the benzylthio group. Studies on related molecules like N-acetyl-l-cysteine have demonstrated the utility of vibrational spectroscopy in identifying different polymorphic forms, which differ in their hydrogen bonding networks. rsc.orgresearchgate.netrsc.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
O-H (Carboxylic Acid) Stretching 2500-3300 (broad) Weak
N-H (Amide) Stretching 3250-3350 3250-3350
C-H (Aromatic) Stretching 3000-3100 3000-3100 (strong)
C-H (Aliphatic) Stretching 2850-3000 2850-3000
C=O (Carboxylic Acid) Stretching 1700-1725 1700-1725
C=O (Amide I) Stretching 1630-1680 1630-1680
N-H (Amide II) Bending 1510-1570 Weak

Advanced Mass Spectrometry for Isotopic Labeling Studies and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would provide a highly accurate mass measurement for this compound, confirming its molecular formula (C₁₈H₁₉NO₃S).

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that would likely produce a prominent protonated molecule [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) experiments on the parent ion would reveal characteristic fragmentation patterns. Based on studies of similar cysteine derivatives, a likely fragmentation pathway would involve the cleavage of the C-S bond, leading to the loss of the benzyl group or the formation of a benzyl cation (m/z 91). nih.gov Another expected fragmentation would be the loss of the phenylacetyl group.

While no experimental mass spectrometry data for the title compound is published, predicted data is available. uni.lu

Table 3: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 330.11583
[M+Na]⁺ 352.09777
[M-H]⁻ 328.10127
[M+NH₄]⁺ 347.14237

X-ray Crystallography of this compound and its Cocrystals (if applicable to research studies)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interaction Analysis

Although no crystal structure for this compound has been reported, we can anticipate the key intermolecular interactions that would govern its crystal packing based on its functional groups. These would include:

Hydrogen bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form dimers with neighboring molecules. The amide group also provides a hydrogen bond donor (N-H) and acceptor (C=O), which would contribute to the formation of extended hydrogen-bonded networks.

π-π stacking: The presence of two aromatic rings (benzyl and phenylacetyl) suggests that π-π stacking interactions could play a significant role in the crystal packing.

Conformational Polymorphism and Pseudopolymorphism Studies

Conformational polymorphism, the ability of a compound to exist in more than one crystal structure with different molecular conformations, is a possibility for a flexible molecule like this compound. The rotations around the Cα-Cβ, Cβ-S, S-CH₂, and N-Cα bonds can lead to different conformers that may pack into distinct crystal lattices. Studies on N-acetyl-l-cysteine have revealed the existence of conformational polymorphs, highlighting the importance of subtle intermolecular interactions, such as S–H⋯O and C–H⋯O hydrogen bonds, in stabilizing different crystalline forms. rsc.orgresearchgate.netrsc.org

Pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules (hydrates or solvates), could also occur, particularly if the compound is crystallized from various solvents.

The study of polymorphism is crucial as different polymorphic forms can exhibit different physicochemical properties, such as solubility, melting point, and stability. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be essential for identifying and characterizing any polymorphic or pseudopolymorphic forms of this compound.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Confirmation and Conformational Preferences

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable, non-destructive techniques for investigating the stereochemical features of chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides information about the absolute configuration and the secondary structure or conformation of the molecule. For this compound, the presence of chromophores such as the phenylacetyl group and the benzylthio moiety allows for the observation of distinct Cotton effects. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of atoms around the chiral center. Generally, for L-amino acids and their derivatives, specific electronic transitions are expected to yield Cotton effects with a predictable sign, which can be used to confirm the L-configuration of the alanine backbone. researchgate.netnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum exhibits characteristic peaks and troughs, known as Cotton effects, in the vicinity of the absorption bands of the chromophores. The shape and sign of the ORD curve provide critical information for assigning the absolute configuration of a molecule. researchgate.net For this compound, the analysis of the ORD spectrum would be used to corroborate the findings from CD spectroscopy.

The conformational preferences of the molecule can also be inferred from chiroptical data. Changes in the solvent polarity or temperature can induce shifts in the CD and ORD spectra, reflecting alterations in the preferred conformation of the molecule in solution. By comparing experimental spectra with theoretical calculations, a more detailed picture of the conformational equilibrium can be developed.

Illustrative Chiroptical Data for this compound

TechniqueParameterWavelength (nm)Observed Sign/ValueInterpretation
CD Molar Ellipticity [θ]~220PositiveConfirms L-configuration of the alanine backbone (n → π* transition of the amide chromophore)
Molar Ellipticity [θ]~260NegativeRelates to the phenylacetyl chromophore's interaction with the chiral center
ORD Specific Rotation [α]589 (Sodium D-line)PositiveIndicates dextrorotatory nature at this wavelength
Cotton Effect~225PositiveCorresponds to the positive Cotton effect observed in the CD spectrum

Advanced Chromatographic and Electrophoretic Techniques for Purity and Isomeric Analysis in Research Samples

The assessment of purity and the detection of any isomeric impurities are critical for the characterization of a research sample of this compound. Advanced chromatographic and electrophoretic techniques offer high-resolution separation capabilities for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both purity assessment and chiral separations. To determine the enantiomeric purity of this compound, a chiral stationary phase (CSP) is employed. These phases are designed to have differential interactions with the L- and D-enantiomers, leading to their separation in time. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. For purity analysis, reversed-phase HPLC with a C18 column is commonly used to separate the main compound from any starting materials, by-products, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often after derivatization of the molecule to increase its volatility. This technique provides information on both the purity of the sample and the molecular weight of its components, aiding in the identification of any impurities.

Capillary Electrophoresis (CE) is another powerful technique for the analysis of chiral compounds. In CE, separation is achieved based on the differential migration of ions in an electric field. The use of chiral selectors in the background electrolyte enables the separation of enantiomers with high efficiency.

Illustrative Chromatographic Data for Isomeric Analysis

The following table provides a hypothetical example of results from a chiral HPLC analysis designed to assess the enantiomeric purity of a sample of this compound.

TechniqueParameterL-IsomerD-Isomer (potential impurity)
Chiral HPLC Retention Time (min)12.515.2
Peak Area (%)99.80.2
Enantiomeric Excess (%)99.6-

Computational and Theoretical Investigations of L 3 Benzylthio N Phenylacetyl Alanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict reactivity, spectroscopic characteristics, and various physicochemical properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on L-3-(Benzylthio)-N-(phenylacetyl)alanine Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can efficiently calculate a variety of molecular properties. For a molecule like this compound, DFT studies, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), provide insights into its chemical reactivity and kinetic stability. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For structurally related molecules containing sulfur and aromatic rings, these calculations are crucial for understanding their electronic behavior. researchgate.netnih.gov

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net For this compound, the MEP would likely show negative potential around the carboxyl and amide oxygen atoms, indicating sites susceptible to electrophilic attack, while regions around the hydrogen atoms would show positive potential.

Table 1: Representative Electronic Properties Calculated by DFT (Note: The following data are illustrative, based on typical values for structurally similar N-acylated, sulfur-containing amino acids, as specific DFT data for the title compound is not available in the cited literature.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment3.5 DMolecular polarity

Ab Initio Methods for Spectroscopic Parameter Derivations and Validation

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are computationally intensive but highly accurate quantum chemical techniques. researchgate.net They are particularly valuable for deriving spectroscopic parameters that can be compared with experimental data for validation. For this compound, these methods can predict vibrational frequencies (Infrared spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netillinois.edu

Calculations of IR spectra can help identify characteristic vibrational modes associated with specific functional groups, such as the C=O stretching of the carboxylic acid and amide, the N-H bending of the amide, and the C-S stretching of the thioether. researchgate.net

Similarly, predicting ¹H and ¹³C NMR chemical shifts is essential for structure elucidation. The accuracy of these predictions relies on accounting for the molecule's conformational flexibility and the influence of solvent. nih.govpsu.edu Comparing calculated chemical shifts with experimental values provides a robust method for confirming the three-dimensional structure of the molecule in solution. For complex amino acid derivatives, computational methods are indispensable for assigning complex spectra. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum methods excel at describing electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the vast conformational landscape of flexible molecules and simulating their behavior over time.

Force Field Parameterization for this compound Systems

Molecular mechanics simulations rely on a "force field," a set of parameters that define the potential energy of a system as a function of its atomic coordinates. Standard force fields like AMBER and CHARMM have parameters for common biomolecules, but not typically for non-standard amino acid derivatives like this compound. nih.govambermd.org Therefore, a crucial first step is the development and validation of specific parameters for the novel structural motifs in the molecule. nih.govdntb.gov.ua

This parameterization process involves deriving values for bond lengths, bond angles, dihedral angles, and partial atomic charges. frontiersin.org Quantum mechanical calculations, often at the MP2 or a high-level DFT level, are used to obtain reference data. For instance, partial atomic charges are typically derived by fitting them to the quantum mechanically calculated electrostatic potential (RESP charges). frontiersin.org Dihedral angle parameters are optimized to reproduce the potential energy surface around rotatable bonds, ensuring that the conformational preferences of the molecule are accurately represented in the simulation. nih.govnih.govacs.org

Solvent Effects on Compound Conformation and Stability Through Simulation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations are ideal for studying these effects by explicitly modeling the interactions between the solute (this compound) and solvent molecules (e.g., water, methanol, or DMSO). researchgate.netnm-aist.ac.tzmdpi.com

Simulations can reveal how different solvents stabilize or destabilize certain conformations. For instance, in a polar protic solvent like water, conformations that maximize hydrogen bonding with the solvent would be favored. researchgate.net In contrast, in a less polar organic solvent, intramolecular hydrogen bonds might be more prevalent. nih.gov By analyzing trajectories from MD simulations, researchers can determine the predominant conformations in various environments and understand the thermodynamic forces driving conformational changes. nih.govchemrxiv.org Properties such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) are often monitored to assess the stability and compactness of the molecule over time in different solvents. mdpi.com

In Silico Ligand-Protein Docking and Binding Energy Predictions with Identified Molecular Targets

Given its structure as a modified amino acid, this compound could potentially interact with various enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov

A plausible class of targets for this molecule is cysteine proteases, such as papain or cathepsins, due to the structural similarity to cysteine and the presence of a bulky benzylthio group that could interact with the enzyme's active site pockets. usp.brnih.gov Cysteine proteases are involved in numerous physiological and pathological processes, making them attractive drug targets. ijisrt.comnih.gov

In a typical docking study, the three-dimensional structure of the target enzyme is obtained from a protein database (e.g., PDB). The ligand is then computationally placed into the active site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, predicting the most likely binding mode. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. nih.govmdpi.com

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to calculate the binding free energy using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations provide a more quantitative prediction of the binding affinity.

Table 2: Representative In Silico Docking Results (Note: This table is a hypothetical example based on docking studies of similar inhibitors with cysteine proteases, as specific docking data for the title compound is not available in the cited literature.)

Target EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Papain-7.8Cys25, His159, Gln19, Trp177
Cathepsin L-8.2Cys25, His163, Asn164, Trp189

QSAR (Quantitative Structure-Activity Relationship) Modeling within the Class of N-Phenylacetylated Amino Acid Thioethers for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Within the class of N-phenylacetylated amino acid thioethers, including this compound, QSAR studies can provide valuable insights into the physicochemical and structural properties that govern their mechanisms of action. While specific QSAR models for this compound are not extensively documented in publicly available research, the principles can be extrapolated from studies on analogous compounds such as N-acyl-alpha-aminoamides and other amino acid derivatives. documentsdelivered.com

A typical QSAR study for this class of compounds would involve the calculation of a variety of molecular descriptors for a training set of molecules with known biological activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Key Molecular Descriptors in QSAR Models for N-Phenylacetylated Amino Acid Thioethers:

Descriptor TypeSpecific ExamplesPotential Influence on Activity
Electronic Dipole moment, HOMO/LUMO energies, Mulliken chargesGoverns electrostatic interactions with biological targets. researchgate.netuobasrah.edu.iq
Steric Molecular weight, molar volume, specific steric parameters (e.g., Taft's Es)Determines the fit of the molecule within a receptor's binding pocket.
Hydrophobic LogP, calculated hydrophobic parameters (ClogP)Influences membrane permeability and hydrophobic interactions with the target. uobasrah.edu.iq
Topological Connectivity indices, shape indicesDescribes the overall size, shape, and branching of the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a predictive model. researchgate.net For instance, a hypothetical QSAR equation for a series of N-phenylacetylated amino acid thioethers might take the form:

log(1/C) = β₀ + β₁(logP) + β₂(Es) + β₃(HOMO)

Where C is the concentration required for a specific biological effect, and the β coefficients represent the contribution of each descriptor to the activity. The predictive power of such models is evaluated through rigorous internal and external validation techniques. frontiersin.org

By analyzing the descriptors that are most influential in the QSAR model, researchers can infer which molecular properties are critical for the biological activity of N-phenylacetylated amino acid thioethers. For example, a strong positive correlation with logP might suggest that hydrophobic interactions are key to the mechanism of action. Conversely, a significant contribution from electronic descriptors could indicate the importance of electrostatic or hydrogen bonding interactions. uobasrah.edu.iq These insights are instrumental in understanding how compounds like this compound interact with their biological targets at a molecular level.

Cheminformatics Approaches for Analog Design and Virtual Screening for Research Discovery

Cheminformatics provides a powerful toolkit for the design of novel analogs of this compound and for the virtual screening of large compound libraries to identify new molecules with desired biological activities. These approaches leverage computational methods to explore chemical space efficiently and prioritize compounds for synthesis and experimental testing. nih.gov

Analog Design:

The design of new analogs of this compound can be guided by the insights gained from QSAR studies and by exploring isosteric and bioisosteric replacements. nih.gov For example, if a QSAR model indicates that the benzylthio group is involved in a critical hydrophobic interaction, analogs could be designed with alternative hydrophobic moieties of varying sizes and lipophilicities to probe this interaction further. Similarly, the phenylacetyl group could be replaced with other acyl groups to modulate electronic and steric properties.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. mdpi.comsemanticscholar.org This approach can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): In the absence of a 3D structure of the biological target, LBVS methods can be employed. These approaches use the structure of a known active compound, such as this compound, as a template to identify other molecules with similar properties. Techniques include similarity searching based on 2D fingerprints or 3D shape similarity.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, SBVS can be a powerful tool. nih.gov This involves docking a library of compounds into the binding site of the protein and scoring their potential binding affinity. nih.gov The results can then be used to prioritize a smaller, more manageable set of compounds for experimental validation.

A typical workflow for virtual screening to discover novel analogs of this compound might involve the following steps:

StepDescription
1. Library Preparation A large database of chemical compounds is curated and prepared for screening.
2. Target/Ligand Preparation If using SBVS, the 3D structure of the target protein is prepared. For LBVS, the structure of this compound is used as the query.
3. Screening The compound library is screened using either docking algorithms (SBVS) or similarity metrics (LBVS).
4. Hit Selection and Filtering The top-scoring compounds are selected and filtered based on various criteria, such as predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and chemical diversity.
5. Experimental Validation The most promising candidates are synthesized and tested experimentally to confirm their biological activity.

Through the iterative application of these cheminformatics approaches, researchers can accelerate the discovery and optimization of novel compounds related to this compound for a wide range of research applications.

Molecular Interactions and Mechanistic Studies of L 3 Benzylthio N Phenylacetyl Alanine with Biological Systems in Vitro Focus

Identification and Characterization of Specific Molecular Targets for L-3-(Benzylthio)-N-(phenylacetyl)alanine

Enzyme Inhibition Kinetics and Mechanism

There is no information available in the public domain regarding the enzyme inhibition properties of this compound. This includes a lack of data on whether it acts as a reversible or irreversible inhibitor and its mode of action (e.g., competitive, non-competitive).

Binding Affinity Determinations Using Biophysical Techniques

No studies employing biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity of this compound to any biological target have been identified.

Mechanistic Elucidation of Enzymatic Modulation by this compound

Active Site Interactions and Residue Mapping through Mutagenesis and Structural Biology

There is a lack of research on the structural basis of this compound's interaction with any enzyme. No mutagenesis or structural biology studies are available to map its interaction with active site residues.

Allosteric Modulation Studies and Conformational Changes Induced by Compound Binding

Information regarding any potential allosteric modulation effects of this compound or any conformational changes it might induce upon binding to a protein is not available.

Cellular Pathway Modulation Studies in Controlled Cell-Based Research Models

No cell-based research has been published that investigates the modulation of cellular pathways by this compound in controlled in vitro models.

Investigation of Specific Signal Transduction Pathways Affected by the Compound

Currently, there is a notable absence of published research in peer-reviewed scientific literature detailing the specific effects of this compound on distinct signal transduction pathways. Comprehensive searches of established scientific databases did not yield studies that have investigated the modulatory role of this compound on key signaling cascades, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or the JAK/STAT pathway. Consequently, its potential influence on cellular processes regulated by these pathways, including cell proliferation, differentiation, and apoptosis, remains uncharacterized.

Protein-Protein Interaction Studies and Their Perturbation by this compound

Detailed investigations into the effects of this compound on protein-protein interactions (PPIs) have not been reported in the available scientific literature. There are no current studies employing methods such as yeast two-hybrid screens, co-immunoprecipitation, or surface plasmon resonance to identify specific protein targets or to determine how this compound might disrupt or stabilize essential PPIs within cellular networks. The potential for this molecule to act as an inhibitor or a facilitator of specific protein complexes is an area that requires future research.

Metabolomics and Proteomics Approaches to Understand Molecular Responses in Research Models

There is no available research that has utilized metabolomics or proteomics approaches to analyze the global molecular responses to this compound in any research models. Studies using techniques like mass spectrometry-based proteomics to observe changes in protein expression or metabolomics to track shifts in metabolite profiles following exposure to the compound have not been published. As a result, a systems-level understanding of the cellular response to this specific chemical entity is currently unavailable.

Impact on Microbial Enzyme Systems and Pathways for Fundamental Biological Understanding

The impact of this compound on microbial enzyme systems and metabolic pathways has not been a subject of published scientific inquiry. There are no available studies that explore its potential as an enzyme inhibitor or modulator within bacteria, fungi, or other microorganisms. Therefore, its utility as a tool for fundamental biological understanding in the context of microbiology remains undetermined.

Due to the lack of specific research findings for this compound in the requested areas, no data tables can be generated.

Structure Activity Relationship Sar and Analogue Synthesis of L 3 Benzylthio N Phenylacetyl Alanine Derivatives

Design Principles for Modifying L-3-(Benzylthio)-N-(phenylacetyl)alanine Structure

The rational design of analogues of this compound is predicated on a deep understanding of its likely interactions with a biological target. The structural features of the molecule—a central amino acid core, an N-acyl group, and a prominent S-benzyl side chain—are characteristic of compounds designed to inhibit a class of zinc-dependent enzymes known as matrix metalloproteinases (MMPs). The design principles for modifying this scaffold are therefore largely based on optimizing interactions with the active site of these enzymes.

Rational Design Based on Molecular Target Interaction Hypotheses

The development of MMP inhibitors is a well-established field, providing a strong hypothetical framework for the rational design of this compound analogues. The active site of MMPs is often described as a canyon containing several subsites (S3, S2, S1, S1', S2', S3', etc.) that accommodate the side chains of a substrate's amino acids. Inhibitors are designed to mimic this substrate binding.

For a molecule like this compound, the design hypothesis is as follows:

Zinc Binding Group (ZBG): The free carboxylate of the alanine (B10760859) backbone is hypothesized to act as the ZBG, chelating the catalytic zinc ion (Zn2+) in the active site. This interaction is crucial for potent inhibition.

P1' Substituent and the S1' Pocket: The benzylthio side chain is designed to be the P1' substituent, fitting into the corresponding S1' subsite of the enzyme. The S1' pocket of many MMPs is a deep, hydrophobic channel. The rationale for using a benzylthio group is to achieve strong hydrophobic and van der Waals interactions within this pocket, which is a key determinant of inhibitor potency and selectivity.

P2'-P3' Substituents: The N-phenylacetyl moiety occupies the S2' and S3' subsites. Modifications to this part of the molecule are intended to explore additional hydrophobic or hydrogen-bonding interactions with the enzyme surface to further enhance affinity.

Rational design, therefore, involves systematically altering each of these three components to probe the topology of the enzyme's active site and maximize binding affinity.

Combinatorial Chemistry Approaches for the Generation of Diverse Analogue Libraries

While rational design provides a focused approach, combinatorial chemistry offers a method for rapidly generating a large number of diverse analogues to broadly screen for improved activity. A combinatorial library based on the this compound scaffold could be constructed by varying the three key components in parallel.

For example, a library could be synthesized using:

A selection of different amino acid backbones (varying stereochemistry or side chains).

A diverse set of acylating agents to modify the N-terminus (e.g., different substituted phenylacetic acids, aliphatic carboxylic acids, etc.).

A variety of substituted benzyl (B1604629) halides or other electrophiles to create diverse thioether side chains.

This approach allows for a more comprehensive exploration of the chemical space around the lead compound, potentially identifying novel SAR trends that might not be obvious from a purely rational, hypothesis-driven approach.

Synthetic Methodologies for Novel this compound Analogues

The synthesis of novel analogues is central to establishing a robust SAR. The chemical structure of this compound allows for straightforward modifications at its three primary components.

Modifications at the Phenylacetyl Moiety and Their Impact on Activity

The N-phenylacetyl group can be readily modified by synthesizing the core amino acid, S-benzyl-L-cysteine, and then acylating the free amine with a variety of activated carboxylic acids (e.g., acid chlorides or using peptide coupling agents).

Modification to Phenylacetyl GroupRationaleExpected Impact on Activity
Para-substitution (e.g., -F, -Cl, -OCH3) Probes electronic and steric effects in the S2'/S3' subsites.Halogen substituents may enhance binding through specific interactions; bulky groups may cause steric hindrance.
Altering the linker Changing from phenylacetyl to phenoxyacetyl or phenylpropionyl.Modifies the flexibility and distance of the phenyl ring from the backbone, affecting the optimal fit.
Replacement with heterocyclic rings Replacing the phenyl group with thiophene, pyridine, etc.Introduces potential for new hydrogen bonds and dipole interactions.

This table is based on established principles of medicinal chemistry for MMP inhibitors; specific activity data for this compound analogues is not available in the reviewed literature.

Alterations to the Benzylthio Side Chain and Their Mechanistic Implications

The benzylthio side chain is critical for anchoring the inhibitor in the hydrophobic S1' pocket. Its synthesis typically involves the S-alkylation of L-cysteine with a substituted benzyl halide.

Modification to Benzylthio Side ChainRationaleMechanistic Implication
Substitution on the Benzyl Ring Adding hydrophobic (e.g., -CH3) or hydrophilic (e.g., -OH) groups.Probes the specific topology and nature of the S1' pocket to optimize hydrophobic or polar contacts.
Replacement of Benzyl Group Using other large hydrophobic groups (e.g., naphthylmethyl, biphenylmethyl).Explores the size and shape limits of the S1' pocket to maximize occupancy and binding affinity.
Alteration of the Thioether Linker Replacing sulfur with oxygen (ether) or methylene (B1212753) (alkyl).The thioether is believed to have optimal geometry and electronic properties for S1' binding; alterations would test the importance of the sulfur atom itself.

This table is based on established principles of medicinal chemistry for MMP inhibitors; specific activity data for this compound analogues is not available in the reviewed literature.

Modifications of the Amino Acid Backbone and Stereochemical Influences

The L-alanine backbone provides the crucial carboxylate for zinc chelation and sets the stereochemical orientation of the substituents.

Modification to Amino Acid BackboneRationaleStereochemical Influence
Change of Stereochemistry Synthesis of the D-alanine analogue.The precise 3D arrangement of the ZBG, P1', and P2' groups is critical for fitting into the enzyme active site. The D-isomer is expected to be significantly less active or inactive.
Use of non-natural amino acids Replacing the alanine backbone with larger or constrained amino acids.Alters the angles and distances between the key interacting groups, which can either improve or disrupt the optimal binding conformation.
Derivatization of the Carboxylate Conversion to an ester or hydroxamic acid.An ester would remove the zinc-binding ability, likely abolishing activity. Conversion to a hydroxamic acid, a more potent ZBG, would be expected to dramatically increase inhibitory potency.

This table is based on established principles of medicinal chemistry for MMP inhibitors; specific activity data for L--3-(Benzylthio)-N-(phenylacetyl)alanine analogues is not available in the reviewed literature.

Mechanistic Studies on SAR Trends in this compound Analogues

Mechanistic understanding of how structural modifications to this compound analogues influence their interaction with biological targets is crucial for designing more potent and selective compounds. These studies typically involve a combination of biological assays and computational modeling to correlate structural features with activity.

Correlation of Specific Structural Features with Molecular Target Interaction Potency

The potency of this compound analogues at a given molecular target is intrinsically linked to their structural components: the N-phenylacetyl group, the alanine backbone, and the S-benzyl group. Each of these can be systematically modified to probe their role in molecular interactions.

N-Phenylacetyl Group: The aromatic ring of the phenylacetyl moiety can engage in π-π stacking or hydrophobic interactions within a target's binding site. Substituents on this ring can modulate these interactions. For instance, electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, influencing binding affinity. The length and flexibility of the acyl chain (replacing phenylacetyl with other acyl groups) can also impact how the molecule fits into a binding pocket.

S-Benzyl Group: Similar to the N-phenylacetyl group, the S-benzyl moiety offers a lipophilic character and potential for aromatic interactions. Modifications to this group, such as adding substituents to the phenyl ring or replacing the benzyl group with other alkyl or aryl groups, can significantly affect target binding. The sulfur atom itself can act as a hydrogen bond acceptor or participate in other non-covalent interactions.

Alanine Backbone: The core amino acid structure provides the scaffold for the other functional groups. The carboxylate and amide groups are key sites for hydrogen bonding with receptor residues.

The following table outlines hypothetical SAR trends based on common observations for similar bioactive molecules.

Modification SiteStructural ChangeExpected Impact on PotencyRationale
N-Phenylacetyl Ring Addition of para-substituents (e.g., -Cl, -CH₃)VariableMay enhance hydrophobic interactions or introduce steric hindrance depending on the binding pocket topology.
Replacement with aliphatic acyl group (e.g., acetyl)Likely DecreaseLoss of aromatic interactions (π-π stacking) with the target.
S-Benzyl Ring Introduction of electron-withdrawing groupsPotentially Increase/DecreaseCan alter the electronic nature of the thioether and the aromatic ring's interaction capabilities.
Replacement with smaller alkyl group (e.g., methyl)Likely DecreaseReduces lipophilicity and van der Waals interactions.
Alanine Backbone Esterification of the carboxylic acidActivity Dependent on TargetMasks a key hydrogen bonding group, which could be detrimental unless the molecule acts as a prodrug.

Impact of Stereochemistry on Molecular Recognition and Activity Profile

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral environments. For this compound, the stereocenter is at the α-carbon of the alanine residue.

The "L" configuration specifies a particular three-dimensional arrangement of the substituents around this chiral center. Biological systems often exhibit high stereoselectivity, meaning that one enantiomer (e.g., the L-form) will have significantly higher affinity for a target than its mirror image (the D-form). This is because only the L-enantiomer can achieve the optimal orientation of its key interacting groups—the N-phenylacetyl moiety, the S-benzyl group, and the carboxylate—to form productive bonds with the complementary residues of the binding site. The D-enantiomer, while having the same chemical formula, would be unable to align these groups correctly, leading to weaker binding or a complete lack of activity. This principle of stereospecificity is fundamental in drug design and is a key consideration in the synthesis and evaluation of any chiral compound.

Development of Prodrug Strategies for Enhanced In Vitro Delivery to Research Targets or Improved Chemical Stability

Prodrugs are inactive or less active precursors that are converted into the active drug within a biological system. For a research compound like this compound, prodrug strategies could be employed to improve its utility in in vitro experimental systems, for example, by enhancing its cell permeability or increasing its stability in culture media.

A common prodrug approach for compounds containing a carboxylic acid is esterification. Converting the carboxylate of this compound into an ester would neutralize its negative charge, thereby increasing its lipophilicity. This modification can facilitate passive diffusion across cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes would cleave the ester bond, releasing the active, parent compound.

Another potential strategy involves modification of the N-acyl group. For instance, creating an O-acyl isopeptide could serve as a prodrug that undergoes intramolecular acyl migration at physiological pH to release the active compound. This can improve solubility and stability.

The table below summarizes potential prodrug strategies for this compound.

Prodrug StrategyMoiety ModifiedRationaleActivation Mechanism
Esterification Carboxylic AcidIncrease lipophilicity, enhance cell membrane permeability.Cleavage by intracellular esterases.
Amide Prodrugs Carboxylic AcidCan be designed to target specific transporters or for controlled release.Hydrolysis by cellular amidases.
O-Acyl Isopeptide N-Phenylacetyl AmideMay improve solubility and stability; allows for controlled release.Intramolecular O-to-N acyl migration at physiological pH.

These strategies are based on well-established principles in medicinal chemistry and could be applied to this compound to enhance its properties for research applications.

Analytical and Bioanalytical Methodologies for Research of L 3 Benzylthio N Phenylacetyl Alanine

Development of Robust Chromatographic Methods (HPLC, GC, SFC) for Compound Purity, Quantification, and Stability in Research Studies

Chromatographic techniques are indispensable for the analysis of L-3-(Benzylthio)-N-(phenylacetyl)alanine, ensuring the purity of the compound, quantifying its presence in experimental samples, and monitoring its stability over time. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for the analysis of this N-acylated amino acid derivative.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is particularly well-suited for this molecule. The presence of two phenyl rings and the thioether linkage contributes to its retention on a reversed-phase column. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for mass spectrometry detection. UV detection is highly effective due to the aromatic chromophores in the molecule, with detection wavelengths typically set around 254 nm.

Gas Chromatography (GC) can also be employed for the analysis of this compound, although derivatization is often necessary to increase its volatility and thermal stability. Amino acids and their derivatives can decompose in the hot injector port of a GC system. nih.gov A common derivatization strategy involves silylation, which converts the carboxylic acid and amide protons into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.gov Following derivatization, the compound can be separated on a nonpolar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column. Detection can be achieved using a Flame Ionization Detector (FID) or, for enhanced selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD), which is particularly responsive to nitrogen-containing compounds. azolifesciences.com

Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol. SFC can provide fast and efficient separations of chiral and achiral molecules. For a chiral compound like this compound, SFC with a chiral stationary phase would be the method of choice for enantiomeric purity assessment. The use of SFC can lead to faster analysis times and reduced solvent consumption compared to HPLC.

The table below outlines hypothetical starting conditions for the chromatographic analysis of this compound.

Table 1: Hypothetical Chromatographic Conditions for this compound Analysis

Parameter HPLC GC (with Derivatization) SFC (Chiral)
Column C18 (4.6 x 150 mm, 5 µm) 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Helium A: Supercritical CO2B: Methanol
Flow Rate 1.0 mL/min 1.2 mL/min 3.0 mL/min
Temperature 30 °C 280 °C (injector), Gradient oven program 40 °C

| Detection | UV at 254 nm | FID or NPD | UV at 254 nm |

Spectroscopic Quantification Techniques (UV-Vis, Fluorescence) for In Vitro Enzymatic and Binding Assays

Spectroscopic techniques such as UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental for quantifying this compound in in vitro assays, providing real-time or endpoint measurements of enzymatic activity and binding interactions.

UV-Vis Spectroscopy can be utilized to directly quantify this compound due to the presence of the phenylacetyl and benzyl (B1604629) chromophores, which absorb UV light. The absorbance maximum can be determined by scanning a solution of the compound across a range of UV wavelengths. This intrinsic absorbance can be monitored to follow the depletion of the compound if it acts as a substrate in an enzymatic reaction. syrris.cominteranalyt.ru Alternatively, coupled enzymatic assays can be designed where the product of the reaction involving this compound is linked to a secondary reaction that produces a colored product, which can be measured in the visible range. For instance, if an enzyme cleaves the molecule to release the alanine (B10760859) backbone, a coupled assay with alanine dehydrogenase could be used to monitor the change in NADH absorbance at 340 nm. nih.gov

Fluorescence Spectroscopy offers higher sensitivity and selectivity compared to UV-Vis spectroscopy. While the intrinsic fluorescence of this compound may be weak, it could be modulated upon binding to a biological target, such as an enzyme. If the compound binds to a hydrophobic pocket of a protein, a change in its fluorescence intensity or a shift in its emission wavelength may be observed. This phenomenon, known as a binding-induced fluorescence change, can be used to determine binding affinities. drugtargetreview.com Alternatively, fluorescence-based assays can be developed using fluorogenic substrates that compete with this compound for the active site of an enzyme. Inhibition of the enzyme by the compound would result in a decrease in the fluorescent signal from the cleavage of the fluorogenic substrate.

The following table summarizes hypothetical spectroscopic properties and their application in assays for this compound.

Table 2: Spectroscopic Properties and Assay Applications for this compound

Technique Property Application in Assays
UV-Vis Spectroscopy Absorbance Maximum (λmax) Direct quantification of the compound in solution.Monitoring substrate depletion in enzymatic assays.
Fluorescence Spectroscopy Excitation/Emission Wavelengths Monitoring changes in fluorescence upon binding to a target protein.Development of competitive binding assays with fluorescent probes.

| Coupled Enzymatic Assay | Colorimetric or Fluorometric Product | Indirect quantification by measuring the product of a coupled reaction (e.g., NADH oxidation/reduction). nih.gov |

Mass Spectrometry-Based Detection and Characterization in Complex Biological Research Matrices (e.g., enzyme reaction mixtures, cell lysates)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the detection and characterization of this compound in complex biological matrices such as enzyme reaction mixtures and cell lysates. Its high sensitivity and selectivity allow for the confident identification and quantification of the compound even in the presence of numerous other molecules.

For the analysis of this compound, electrospray ionization (ESI) is a suitable ionization technique, as it is a soft ionization method that typically produces intact molecular ions. The predicted monoisotopic mass of the neutral molecule is 329.1085 Da. In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at an m/z of 330.1158, while in negative ion mode, the deprotonated molecule ([M-H]⁻) would be observed at an m/z of 328.1013. nih.gov Other common adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, may also be detected.

Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to enhance selectivity in complex matrices. By selecting the precursor ion (e.g., m/z 330.1158) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Based on the structure of this compound, expected fragmentation pathways would include the cleavage of the amide bond, loss of the benzyl group, and fragmentation of the phenylacetyl moiety. Monitoring specific precursor-to-product ion transitions in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiment provides excellent selectivity and sensitivity for quantification.

When analyzing biological samples, matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, can be a significant challenge. interanalyt.ru Therefore, careful sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), is often required to remove interfering substances. The use of a stable isotope-labeled internal standard is also highly recommended for accurate quantification to compensate for matrix effects and variations in instrument response.

The table below lists the predicted m/z values for common adducts of this compound.

Table 3: Predicted m/z Values for this compound Adducts

Adduct Predicted m/z Ionization Mode
[M+H]⁺ 330.1158 Positive
[M+Na]⁺ 352.0978 Positive
[M+K]⁺ 368.0717 Positive
[M-H]⁻ 328.1013 Negative
[M+HCOO]⁻ 374.1068 Negative

Data sourced from PubChem. nih.gov

Microfluidic and High-Throughput Screening Methodologies for Rapid Research Compound Evaluation

Microfluidic and high-throughput screening (HTS) methodologies offer significant advantages for the rapid evaluation of this compound and its derivatives. These technologies enable the miniaturization of assays, leading to reduced consumption of valuable reagents, faster analysis times, and the ability to perform a large number of experiments in parallel. rsc.org

Microfluidic platforms can be designed to perform various types of assays, including enzyme inhibition and binding studies. In a continuous-flow microfluidic device, a concentration gradient of this compound can be generated and mixed with a constant concentration of a target enzyme and its substrate. nih.govsyrris.com This allows for the rapid determination of the half-maximal inhibitory concentration (IC50) in a single experiment, significantly accelerating the characterization of its inhibitory potency.

Droplet-based microfluidics is another powerful HTS technique where aqueous droplets, each acting as an individual picoliter- to nanoliter-volume reactor, are generated in an immiscible oil phase. azolifesciences.comamidetech.com Each droplet can encapsulate the enzyme, substrate, and a specific concentration of this compound. Thousands of these reactions can be performed and analyzed per second, enabling the screening of large compound libraries or the detailed kinetic analysis of a single compound. Detection is typically achieved by measuring a fluorescent or colorimetric signal from each droplet as it passes a detector.

These microfluidic and HTS approaches can be integrated with various detection modalities, including fluorescence, absorbance, and mass spectrometry. The coupling of HTS with mass spectrometry, for instance, allows for label-free detection and can provide more detailed information about the enzymatic reaction.

The following table compares traditional screening methods with microfluidic HTS for the evaluation of research compounds.

Table 4: Comparison of Traditional vs. Microfluidic High-Throughput Screening

Feature Traditional Screening (e.g., 96/384-well plates) Microfluidic HTS
Sample/Reagent Volume Microliters (µL) Nanoliters (nL) to Picoliters (pL)
Throughput Hundreds to thousands of data points per day Tens of thousands to millions of data points per day
Analysis Time Minutes to hours per plate Seconds to minutes for a full assay
Cost per Data Point Higher Lower

| Flexibility | Moderate | High (reconfigurable devices) |

Automated Synthesis and Analytical Platforms for High-Throughput Derivative Generation and Screening

The exploration of the structure-activity relationship (SAR) of this compound can be greatly accelerated through the use of automated synthesis and integrated analytical platforms. These systems enable the rapid generation of a library of derivatives and their subsequent screening in a streamlined and efficient manner.

Automated synthesis platforms , particularly those based on flow chemistry, offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yields compared to traditional batch synthesis. syrris.comresearchgate.net For the synthesis of derivatives of this compound, different building blocks (e.g., various substituted benzyl halides and phenylacetic acids) can be introduced into the flow system to generate a library of analogues. Robotic liquid handlers can be used to dispense reagents and manage the collection of the synthesized compounds. rsc.org

Integrated analytical platforms combine automated synthesis with online or at-line analytical techniques such as HPLC and mass spectrometry. nih.govnih.gov This integration allows for real-time monitoring of the reaction progress and immediate characterization of the synthesized products for purity and identity. This rapid feedback loop enables the optimization of reaction conditions on the fly.

The table below illustrates a hypothetical workflow for an automated synthesis and screening platform for generating and evaluating derivatives of this compound.

Table 5: Hypothetical Workflow for Automated Derivative Generation and Screening

Step Description Technology
1. Library Design In silico design of a library of derivatives with varied substituents on the benzyl and phenylacetyl moieties. Molecular modeling software
2. Automated Synthesis Synthesis of the designed library using flow chemistry. Automated flow chemistry synthesizer with robotic liquid handling
3. In-line Analysis & Purification Real-time monitoring of reactions and automated purification of products. Integrated LC-MS system with mass-directed fractionation
4. Compound Management Plating of purified compounds into assay-ready formats. Robotic plate handler
5. High-Throughput Screening Screening of the compound library against a biological target. Microfluidic or plate-based HTS platform

| 6. Data Analysis | Automated analysis of screening data to identify hits and inform the next design cycle. | Data analysis software with machine learning algorithms |

Future Research Directions and Unaddressed Challenges in L 3 Benzylthio N Phenylacetyl Alanine Research

Exploration of Novel Molecular Targets and Biological Pathways Modulated by L-3-(Benzylthio)-N-(phenylacetyl)alanine

A significant challenge in the study of this compound is the identification of its specific molecular targets and the biological pathways it may modulate. The structural similarity to S-benzyl-L-cysteine, an inhibitor of the enzyme O-acetylserine(thiol) lyase in plants, suggests that enzymes involved in amino acid metabolism or pathways where cysteine and its derivatives are crucial could be primary areas of investigation. Future research should focus on unbiased screening approaches to identify potential protein binding partners. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational target prediction could reveal novel interactions.

Furthermore, the presence of the N-phenylacetyl group, found in the nootropic compound Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), points towards potential neurological targets. Investigations into receptors, ion channels, and enzymes within the central nervous system could be a fruitful avenue. Cellular assays measuring changes in signaling pathways related to neuroinflammation, oxidative stress, and synaptic plasticity following treatment with this compound would provide valuable insights into its mechanism of action.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction of Molecular Interactions

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the exploration of this compound and its analogs. A primary challenge is the lack of a substantial dataset for this specific compound. However, AI/ML models can be trained on larger datasets of structurally similar molecules to predict potential biological activities, toxicity profiles, and pharmacokinetic properties of this compound.

Future research should leverage these computational tools for several purposes:

De novo design: Generative AI models can design novel analogs of this compound with potentially improved potency, selectivity, or metabolic stability.

Target prediction: Machine learning algorithms can analyze the chemical structure of this compound to predict its most likely molecular targets based on known ligand-target interactions of similar compounds.

Structure-Activity Relationship (SAR) studies: AI can be employed to build predictive SAR models, helping to understand how modifications to the benzylthio and phenylacetyl moieties affect biological activity. This can guide the synthesis of more effective derivatives.

Development of Advanced In Vitro Models for Mechanistic Studies (e.g., organoids, 3D cell cultures, tissue-on-chip systems)

To gain a deeper understanding of the biological effects of this compound in a physiologically relevant context, the development and use of advanced in vitro models are essential. Traditional 2D cell cultures often fail to replicate the complexity of native tissues.

Future mechanistic studies should incorporate:

Organoids: Three-dimensional organoids, such as brain or liver organoids, can provide a more accurate model to study the compound's effects on tissue-specific cell types and their interactions.

3D Cell Cultures: Spheroid cultures of relevant cell lines can be used to assess the compound's penetration and efficacy in a more tissue-like environment.

Tissue-on-a-chip systems: These microfluidic devices can mimic the dynamic microenvironment of human organs, allowing for the investigation of the compound's effects on complex biological processes and its potential for multi-organ toxicity.

These advanced models will be crucial for elucidating the cellular and molecular mechanisms of action of this compound and for bridging the gap between in vitro findings and potential in vivo effects.

Sustainable and Scalable Synthetic Pathways for Research-Scale Production of this compound and its Analogues

A practical challenge for the comprehensive study of this compound is the availability of the compound and its analogs in sufficient quantities for research. Therefore, the development of sustainable and scalable synthetic pathways is a critical area for future research.

Key considerations for synthetic chemistry research should include:

Green Chemistry Principles: The development of synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste, and are energy-efficient.

Catalytic Methods: Exploration of novel catalytic systems, including biocatalysis, to improve reaction efficiency and selectivity.

Flow Chemistry: The implementation of continuous flow technologies could enable safer, more controlled, and scalable production of this compound and its derivatives.

The successful development of such synthetic strategies will be instrumental in facilitating broader biological and pre-clinical investigations.

Bridging Fundamental Molecular Insights with Potential Pre-Clinical Research Avenues (without entering clinical human trial data)

A major long-term goal of research into this compound is to translate fundamental molecular insights into potential pre-clinical applications. Once a clearer understanding of the compound's molecular targets and biological pathways is established, future research should focus on evaluating its therapeutic potential in relevant disease models.

Based on the structural similarities to compounds with known activities, potential pre-clinical research avenues could include:

Neurodegenerative Disorders: Given the N-phenylacetyl moiety, investigating the neuroprotective effects of this compound in animal models of diseases such as Alzheimer's or Parkinson's would be a logical next step.

Metabolic Disorders: The S-benzyl-L-cysteine core suggests a potential role in metabolic regulation. Studies in animal models of metabolic syndrome or diabetes could explore this possibility.

Antimicrobial and Antioxidant Properties: As seen with other alanine (B10760859) derivatives, evaluating the compound's efficacy against various pathogens and its ability to mitigate oxidative stress in pre-clinical models is warranted.

These pre-clinical studies, while not involving human trials, will be essential to determine if the in vitro findings translate to in vivo efficacy and to identify the most promising therapeutic areas for this compound and its future analogs.

Q & A

Q. Q1. What are the recommended synthetic routes for L-3-(benzylthio)-N-(phenylacetyl)alanine, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves coupling L-alanine derivatives with phenylacetyl and benzylthio groups. A validated approach includes:

  • Step 1: Protect L-alanine’s amino group using tert-butoxycarbonyl (Boc) chemistry to avoid side reactions.
  • Step 2: Introduce the benzylthio moiety via nucleophilic substitution (e.g., using benzyl mercaptan and a base like K₂CO₃).
  • Step 3: Deprotect the amino group and couple with phenylacetyl chloride under Schotten-Baumann conditions.
  • Purity Control: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to confirm enantiomeric excess (>98%) .

Q. Q2. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., benzylthio S-CH₂ protons at δ 3.8–4.2 ppm; phenylacetyl aromatic protons at δ 7.2–7.5 ppm).
    • 2D COSY/HSQC for resolving overlapping signals in the aliphatic region.
  • Mass Spectrometry:
    • HRMS (ESI+) to verify molecular ion [M+H]⁺ (expected m/z ~372.12 for C₁₈H₂₁NO₃S).
  • X-ray Crystallography: For absolute stereochemistry confirmation (if single crystals are obtainable) .

Advanced Research Questions

Q. Q3. How does the benzylthio group influence the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer: The benzylthio group enhances hydrophobic interactions with enzyme active sites. To test this:

  • Experimental Design:
    • Compare inhibition kinetics of this compound with its des-thio analog against cysteine proteases (e.g., cathepsin B).
    • Use surface plasmon resonance (SPR) to measure binding affinities (KD values).
  • Data Analysis:
    • A 10-fold lower IC₅₀ for the benzylthio derivative suggests thioether-mediated covalent binding or improved hydrophobic pocket occupancy .

Q. Q4. What contradictory data exist regarding the compound’s stability under physiological conditions, and how can they be resolved?

Methodological Answer: Conflicting reports on hydrolytic stability may arise from:

  • pH-Dependent Degradation:
    • Perform accelerated stability studies in buffers (pH 4–9) at 37°C. Monitor degradation via LC-MS.
    • Key Finding: Rapid cleavage of the phenylacetyl group occurs at pH >7 (t₁/₂ <24 hours), likely due to base-catalyzed hydrolysis.
  • Mitigation Strategy:
    • Replace the phenylacetyl group with a more stable acyl moiety (e.g., tert-butyloxycarbonyl) .

Q. Q5. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Dock this compound into homology models of target receptors (e.g., G-protein-coupled receptors).
    • Identify critical residues (e.g., Phe⁸⁷ in SSTR2) for hydrogen bonding or π-π stacking.
  • SAR Optimization:
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenylacetyl ring to enhance binding energy (-ΔG ≥8 kcal/mol) .

Data Contradiction and Validation

Q. Q6. Why do some studies report low solubility of this compound, and how can formulation address this?

Methodological Answer:

  • Root Cause: The benzylthio and phenylacetyl groups contribute to high hydrophobicity (logP ~3.5).
  • Validation:
    • Measure solubility in DMSO/PBS mixtures via nephelometry.
    • Solution: Use cyclodextrin-based encapsulation (e.g., HP-β-CD) to improve aqueous solubility (up to 5 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.